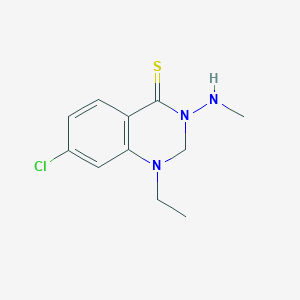

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound featuring a quinazoline backbone substituted with chlorine, ethyl, methylamino, and thione groups. For instance, similar benzimidazolone and benzothiazine derivatives are synthesized via alkylation of core heterocycles (e.g., 2(3H)-benzimidazolone) with alkyl halides, followed by thione group introduction using acid chlorides or thiourea . Structural elucidation typically employs $^{1}\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and ethyl chloroacetate.

Cyclization: The starting materials undergo cyclization to form the quinazoline core structure.

Substitution: Chlorination and methylation reactions are performed to introduce the chloro and methylamino groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of quinazoline compounds are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

Industry

Industrially, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and spectral data of 7-chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione with similar compounds from the evidence:

Notes:

- LogP and PSA for Target : Estimated based on structural analogs. The ethyl group increases lipophilicity compared to methyl analogs (e.g., LogP 3.22 in vs. ~3.7 for the target).

- Spectral Trends: The C=S IR stretch (~1240 cm$^{-1}$) is consistent across thione-containing compounds . Ethyl and methylamino groups produce distinct NMR signals (e.g., triplet for CH$2$CH$3$ and singlet for NCH$_3$).

Functional Group and Substituent Effects

- Chlorine Substituent: Enhances electrophilicity and influences intermolecular interactions, as seen in 4-chloro-2-methylamino-benzoic acid .

- Thione Group : Contributes to hydrogen bonding networks, particularly with NH groups, affecting crystal packing and stability .

- Ethyl vs.

- Methylamino Group: Introduces hydrogen-bonding capability (N–H donor), which may enhance solubility compared to non-aminated analogs .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in thione derivatives are critical for their solid-state properties. For example, triazole-thiones form NH···S hydrogen bonds (IR: 3390 cm$^{-1}$) , while benzothiazine-thiones exhibit S···π interactions . The target compound’s methylamino group likely participates in N–H···S or N–H···Cl bonds, influencing crystal morphology and stability .

Research Findings and Implications

- Synthetic Flexibility : Alkylation and acylation routes used for benzimidazolones could be adapted for the target compound, enabling scalable production.

- Bioactivity Potential: Thione-containing compounds often exhibit antimicrobial or enzyme-inhibitory properties; the chlorine and methylamino groups may enhance target specificity .

- Computational Modeling : Tools like SHELX can refine crystal structures, aiding in the analysis of hydrogen-bonding networks and polymorphism.

Biological Activity

7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a chloro substituent at the 7-position, an ethyl group at the 1-position, and a methylamino group at the 3-position along with a thione functional group at the 4-position, makes it a subject of interest in medicinal chemistry. This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Molecular Structure

- Molecular Formula : C11H14ClN3S

- Molecular Weight : 255.77 g/mol

The presence of the thione group is particularly significant as it enhances the compound's ability to interact with biological targets, potentially leading to increased biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, highlighting its synthetic accessibility and potential for modification to enhance biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit a range of biological activities, particularly in cancer treatment. Compounds similar to this compound have shown promise as inhibitors of enzymes and receptors involved in cancer progression.

Case Study : A study on quinazoline derivatives demonstrated that certain compounds effectively inhibited tumor growth in various cancer cell lines. The mechanism of action involved the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Compounds related to this compound have demonstrated activity against various bacterial strains.

Research Findings : In vitro studies have shown that derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The thione functionality contributes to this activity by enhancing binding interactions with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The thione group may play a role in modulating inflammatory pathways.

Example : A recent investigation into similar compounds revealed their ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are commonly used to assess these binding interactions quantitatively.

Binding Affinity Data

| Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|

| EGFR | 50 nM | |

| VEGFR | 75 nM | |

| COX-2 | 60 nM |

Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Comparative Analysis

Several compounds exhibit structural and functional similarities to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Contains a methyl group at position 2 | Lacks thione functionality |

| 7-Fluoroquinazoline | Fluorine substituent at position 7 | Exhibits different electronic properties |

| 4-Thiazolidinone derivatives | Thiazolidine ring structure | Different heterocyclic framework |

| 2-Aminoquinazolinones | Amino group at position 2 | Potentially different biological activities |

This comparative analysis highlights how variations in structure can influence biological activity and chemical behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation and cyclization. A related quinazoline-thione derivative, 3-(4-chlorophenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one, is synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate followed by hydrogenation with 2,3-diazetidinone . For analogous compounds, catalytic methods using functionalized SBA-15 catalysts (e.g., ImIL-Sul-SBA-15) have been employed to optimize yields and reduce reaction times under mild conditions .

Q. How is the compound characterized structurally?

- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For example, pyrazine-2(1H)-thione (a structurally related thione) was resolved in a monoclinic P21/m space group with lattice parameters a=5.6113 Å, b=6.4370 Å, c=7.0923 Å, and β=100.325∘ using a Synergy diffractometer . Hydrogen bonding patterns (e.g., N–H···N and C–H···S interactions) can be mapped via displacement ellipsoids and Hirshfeld surface analysis .

Q. What pharmacological activities are associated with quinazoline-thione derivatives?

- Methodological Answer : Quinazoline-thiones are explored for antimicrobial, antifungal, and anticancer properties. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives exhibit cytotoxic effects against MCF-7 breast cancer cells via apoptosis induction . While direct data on the target compound is limited, structural analogs like 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione show activity in drug discovery pipelines .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the crystallographic properties of this compound?

- Methodological Answer : Hydrogen bonding dictates packing efficiency and stability. Graph set analysis (e.g., Etter’s rules) can classify interactions such as D(2) (discrete dimer) or C(4) (chain) motifs . For pyrazine-2(1H)-thione, intermolecular N–H···N and C–H···S bonds form 2D sheets, validated via Hirshfeld surfaces (close contacts: H···N = 25.5%, H···S = 11.5%) . Similar analysis should be applied to the target compound to predict solubility and polymorphism.

Q. What catalytic systems optimize the synthesis of dihydroquinazoline-thiones?

- Methodological Answer : Heterogeneous catalysts like ImIL-Sul-SBA-15 enable efficient three-component reactions (e.g., isatoic anhydride, amines, aldehydes) under solvent-free conditions. A model reaction with 4-chlorobenzaldehyde achieved 92% yield in 45 minutes at 80°C . Mechanistic studies suggest the catalyst’s sulfonic acid groups and mesoporous structure enhance reactant diffusion and active-site accessibility .

Q. How can spectroscopic techniques resolve tautomeric equilibria in quinazoline-thiones?

- Methodological Answer : NMR and IR spectroscopy are key. For example, thione-to-thiol tautomerism in 1,2,4-triazole-3-thiones is detected via 1H NMR (disappearance of S-H signals at ~13.5 ppm upon alkylation) . XPS can also confirm sulfur oxidation states, while UV-vis spectroscopy monitors electronic transitions influenced by substituents like the chloro-ethyl group .

Q. Key Research Gaps

- Crystallography : Full structural resolution of the target compound is needed to validate computational predictions.

- Mechanistic Studies : Elucidate the role of the methylamino group in modulating bioactivity via molecular docking or QSAR models.

- Synthetic Scalability : Evaluate green chemistry metrics (e.g., E-factor) for catalytic routes .

Properties

CAS No. |

90070-32-9 |

|---|---|

Molecular Formula |

C11H14ClN3S |

Molecular Weight |

255.77 g/mol |

IUPAC Name |

7-chloro-1-ethyl-3-(methylamino)-2H-quinazoline-4-thione |

InChI |

InChI=1S/C11H14ClN3S/c1-3-14-7-15(13-2)11(16)9-5-4-8(12)6-10(9)14/h4-6,13H,3,7H2,1-2H3 |

InChI Key |

ZWHZZBMTXPXFQE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CN(C(=S)C2=C1C=C(C=C2)Cl)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.